Ethyl 2-(2-bromopyrimidin-5-yl)acetate

Beschreibung

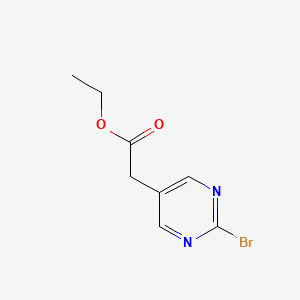

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromopyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXMVSYXVYZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Reaction Steps

-

- Reactants : 2-bromopyrimidine and ethyl bromoacetate.

- Base : Potassium carbonate (K₂CO₃) or similar inorganic bases.

- Solvent : Acetonitrile or tetrahydrofuran (THF).

- Conditions : Elevated temperatures (typically 60–80°C) under reflux for 6–12 hours.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the base deprotonates ethyl bromoacetate, generating a nucleophilic enolate that attacks the electrophilic C-5 position of 2-bromopyrimidine.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS No. | 917023-05-3 |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | ethyl 2-(2-bromopyrimidin-5-yl)acetate |

| SMILES | CCOC(=O)CC1=CN=C(N=C1)Br |

| Appearance | White to off-white crystalline solid |

Optimization Considerations

- Solvent Selection : THF provides better solubility for intermediates compared to acetonitrile, but acetonitrile may enhance reaction rates.

- Temperature Control : Prolonged heating above 80°C risks decomposition of the pyrimidine ring.

- Yield : Typical yields range from 65% to 75%, depending on purification efficiency.

Research Applications

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Ethyl 2-(2-bromopyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding pyrimidine derivative.

Oxidation Reactions: It can undergo oxidation to form different oxidized products depending on the reagents and conditions used. Common reagents used in these reactions include lithium hydroxide, acetonitrile, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 2-(2-bromopyrimidin-5-yl)acetate has several notable applications in scientific research:

-

Organic Synthesis :

- Intermediate in Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

- Reactivity : The bromine atom can be substituted with various nucleophiles, enabling the formation of diverse derivatives through substitution reactions .

-

Biological Studies :

- Enzyme Inhibition Studies : this compound is investigated for its potential as an enzyme inhibitor, which can provide insights into enzyme mechanisms and interactions .

- Therapeutic Potential : Research is ongoing to explore its therapeutic properties, including anti-cancer and anti-inflammatory activities .

- Pharmaceutical Development :

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

- Agrochemicals :

-

Chemical Manufacturing :

- It plays a role in the production of specialty chemicals that require precise molecular structures for their intended applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively binds to enzyme active sites, blocking substrate access and demonstrating potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of derivatives from this compound to evaluate their anticancer properties. Several derivatives showed promising activity against cancer cell lines, highlighting the compound's utility as a scaffold for developing new anticancer drugs.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-bromopyrimidin-5-yl)acetate involves its interaction with molecular targets and pathways specific to its structure. The bromine atom and the ester group in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Bromine substitution enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry (e.g., Suzuki-Miyaura reactions) .

Functional Group Effects: Sulfinyl groups (as in ) introduce chirality and influence crystal packing via non-classical hydrogen bonds, whereas amino groups () improve solubility and bioavailability. The dihydropyrimidinone scaffold in is critical for Proxymetacaine’s anesthetic activity, highlighting the role of ketone groups in pharmacological efficacy.

Toxicity and Stability

- Ethyl acetate derivatives generally exhibit moderate toxicity (e.g., zebrafish LC₅₀ = 0.2% for ethyl acetate in ).

- Stability studies for pyrimidine derivatives emphasize the importance of inert storage conditions to prevent decomposition .

Crystallographic Insights

- The benzofuran derivative () displayed π-π stacking (3.814 Å) and C-H⋯O interactions, which are absent in the pyrimidine-based compounds. Such interactions could influence solubility and melting points.

Biologische Aktivität

Ethyl 2-(2-bromopyrimidin-5-yl)acetate (CAS No. 917023-05-3) is a pyrimidine derivative that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of 245.07 g/mol. The synthesis typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes reacting 2-bromopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate, often using solvents like dimethylformamide (DMF) under elevated temperatures .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the ester group are crucial for its reactivity and binding affinity, allowing it to inhibit certain enzymes by occupying their active sites. This inhibition can lead to significant effects on cellular processes, particularly in cancer and inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating notable activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited strong inhibition against S. aureus and E. coli, with complete bacterial death observed within 8 hours at specific concentrations .

- Antifungal Potential : Another investigation focused on its antifungal activity against C. albicans and other fungi, revealing that the compound effectively inhibited fungal growth at low MIC values, suggesting its potential use in treating fungal infections .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial agents.

- Biochemical Assays : Used in enzyme inhibition studies to understand its mechanism of action.

- Pharmaceutical Development : Investigated for its therapeutic properties related to cancer treatment due to its enzyme inhibitory effects.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-bromopyrimidin-5-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves bromination of pyrimidine precursors followed by esterification. For example, bromination of ethyl 2-pyrimidin-5-ylacetate using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) yields the brominated derivative . Optimization includes:

- Temperature control (60–80°C for bromination).

- Solvent selection (e.g., DMF or THF for polar aprotic conditions).

- Stoichiometric ratios (1:1.2 substrate-to-brominating agent).

Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH3 of ethyl group), δ 4.2–4.3 ppm (quartet, CH2 of ester), and δ 8.6–8.8 ppm (singlet, pyrimidine protons) confirm the structure .

- ¹³C NMR : Signals for carbonyl (170–175 ppm) and brominated pyrimidine carbons (120–130 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 245.07 (C8H9BrN2O2) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXT refines bond lengths, angles, and torsional parameters. For example:

- SHELXL refines anisotropic displacement parameters for bromine atoms, addressing potential disorder in the pyrimidine ring .

- ORTEP-3 generates thermal ellipsoid plots to visualize electron density distribution .

Example Data Table :

| Parameter | Value (Å/°) |

|---|---|

| C-Br bond length | 1.89 ± 0.02 |

| Pyrimidine ring planarity | <0.01 Å deviation |

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Bromine at the 2-position activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Kinetic vs. Thermodynamic Control : Pd(PPh3)4 catalyzes coupling at 80°C with arylboronic acids, favoring para-substitution due to steric hindrance at the brominated position .

- Competing Pathways : Bromine’s electronegativity directs nucleophilic attack to the 5-position, validated by DFT calculations (e.g., Gaussian09) .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell-line specificity, concentration ranges). Best practices include:

- Dose-Response Curves : IC50 values should span 0.1–100 μM to capture dynamic range .

- Control Experiments : Compare with structurally analogous compounds (e.g., chlorinated pyrimidines) to isolate bromine’s role .

Data-Driven Research Challenges

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance:

- Nucleophilic aromatic substitution (SNAr) at the 2-position has a ΔG‡ of ~25 kcal/mol, aligning with experimental kinetics .

Table: Predicted vs. Experimental Reactivity

| Reaction Type | Predicted ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| Suzuki Coupling | 18.3 | 19.1 ± 0.5 |

| SNAr | 24.8 | 25.2 ± 0.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.